molecular formula C8H12N2OS B2973703 4-(Thiophen-2-YL)butanehydrazide CAS No. 1016494-10-2

4-(Thiophen-2-YL)butanehydrazide

Cat. No. B2973703
CAS RN: 1016494-10-2
M. Wt: 184.26
InChI Key: VHGARKVXCIXDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Thiophen-2-YL)butanehydrazide” is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-(Thiophen-2-YL)butanehydrazide” consists of a thiophene ring attached to a butanehydrazide group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(Thiophen-2-YL)butanehydrazide” are not available, thiophene derivatives are known to undergo a variety of reactions. They can participate in oxidation reactions to form thiophene oxides and can also undergo reduction reactions .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as “4-(Thiophen-2-YL)butanehydrazide”, have been of great interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Thiophene derivatives have been proven to be effective drugs with respect to their biological and physiological functions such as anti-inflammatory . This makes “4-(Thiophen-2-YL)butanehydrazide” a potential candidate for the development of new anti-inflammatory drugs.

Anticancer Agents

Thiophene derivatives are used as raw materials in the synthesis of anticancer agents . This suggests that “4-(Thiophen-2-YL)butanehydrazide” could potentially be used in the development of new anticancer treatments.

Anti-Atherosclerotic Agents

2-Octylthiophene, a thiophene derivative, is used in the synthesis of anti-atherosclerotic agents . This opens up the possibility of “4-(Thiophen-2-YL)butanehydrazide” being used in similar applications.

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “4-(Thiophen-2-YL)butanehydrazide” could potentially be used in these fields.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This indicates that “4-(Thiophen-2-YL)butanehydrazide” could be used in the development of new organic semiconductors.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “4-(Thiophen-2-YL)butanehydrazide” could potentially be used in the production of OLEDs.

Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules are used in the development of organic field-effect transistors (OFETs) . This indicates that “4-(Thiophen-2-YL)butanehydrazide” could be used in the development of new OFETs.

Future Directions

Thiophene-based analogs, like “4-(Thiophen-2-YL)butanehydrazide”, have attracted interest due to their potential biological activities. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these properties further.

properties

IUPAC Name

4-thiophen-2-ylbutanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c9-10-8(11)5-1-3-7-4-2-6-12-7/h2,4,6H,1,3,5,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGARKVXCIXDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiophen-2-YL)butanehydrazide

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